molecular formula C6H14S3 B1219010 Dipropyl trisulfide CAS No. 6028-61-1

Dipropyl trisulfide

Cat. No.: B1219010
CAS No.: 6028-61-1
M. Wt: 182.4 g/mol
InChI Key: GAZXPZNJTZIGBO-UHFFFAOYSA-N
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Description

Dipropyl trisulfide (DPTS) is an organosulfur compound with the chemical formula C6H14S3. It is a colorless liquid with a pleasant odor, and is used as a flavor enhancer in the food and beverage industry. DPTS is also used in the synthesis of a variety of other compounds, such as polysulfides and polysulfoxides. Its biochemical and physiological effects are still not fully understood, but research suggests that DPTS may have a range of potential applications in the medical and scientific fields.

Scientific Research Applications

Tribological Chemistry

A study by Li et al. (2008) explored the use of dipropyl trisulfide (DPTS) in tribological chemistry. They examined organic polysulfides, including DPTS, in mineral oil and synthetic diester, focusing on their effects on thermal films and tribofilms. This research is significant for understanding the chemical interactions and performance of DPTS in industrial applications, particularly in lubricants and surface coatings (Li et al., 2008).

Anticancer Effects

Research has also highlighted the potential anticancer properties of DPTS. Hosono et al. (2008) found that DPTS, among other alk(en)yl trisulfides, can disrupt microtubule network formation in human colon cancer cells, causing cell cycle arrest. This study provides insights into the molecular mechanisms through which DPTS and related compounds could be developed as anticancer agents (Hosono et al., 2008).

Cancer Cell Growth Inhibition

Iitsuka et al. (2009) investigated the relationship between the lipophilicity of various alk(en)yl trisulfides, including DPTS, and their ability to inhibit cancer cell growth. Their findings suggest that compounds like DPTS with specific chain lengths and structural properties exhibit potent anti-cancer activities, providing a basis for the development of new cancer therapies (Iitsuka et al., 2009).

Volatile Flavor Compounds

DPTS is also significant in the food industry. Pino et al. (2000) identified DPTS as one of the main volatile flavor compounds in Allium fistulosum L., indicating its importance in the flavor profile of this and potentially other Allium species (Pino et al., 2000).

Inhibition of Platelet Aggregation

In the field of cardiovascular research, Hosono et al. (2020) demonstrated that DPTS, along with diallyl trisulfide, can inhibit platelet aggregation, suggesting its potential therapeutic applications in preventing thrombotic diseases (Hosono et al., 2020).

Agricultural Applications

In agriculture, Antonious et al. (2009) conducted a study showing that chicken manure can increase the concentration of organic sulfur compounds like DPTS in onions. This research is significant for understanding how agricultural practices can enhance the nutritional and medicinal properties of crops (Antonious et al., 2009).

Antimicrobial Activity

DPTS has been found to have antimicrobial activities. Kim et al. (2004) synthesized alk(en)yl sulfides, including DPTS, and evaluated their antimicrobial properties, highlighting their potential as natural antimicrobial agents (Kim et al., 2004).

Safety and Hazards

Dipropyl trisulfide is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

Dipropyl trisulfide plays a significant role in biochemical reactions, particularly due to its sulfur content. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress, such as glutathione S-transferase. This interaction helps in reducing oxidative damage in cells. Additionally, this compound can form disulfide bonds with cysteine residues in proteins, altering their structure and function .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes. This activation helps in protecting cells from oxidative stress. Moreover, this compound has been reported to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to thiol groups in proteins, leading to the formation of mixed disulfides. This binding can result in the inhibition or activation of enzyme activity. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, this compound can modulate gene expression by affecting transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its antioxidant properties. Its efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can exhibit toxic effects, including liver damage and gastrointestinal disturbances. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and reduction reactions. Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in its metabolism. The metabolic products of this compound can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This accumulation can enhance its biological effects but also poses a risk of toxicity at high concentrations .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. This compound can also be found in the mitochondria, where it influences mitochondrial function and energy metabolism. Post-translational modifications, such as the formation of disulfide bonds, can direct this compound to specific cellular compartments .

Properties

IUPAC Name

1-(propyltrisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S3/c1-3-5-7-9-8-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZXPZNJTZIGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSSCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047401
Record name Dipropyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with powerful, diffusive garlic-like odour
Record name Dipropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

86.00 to 89.00 °C. @ 1.50 mm Hg
Record name Dipropyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, almost insoluble in water; soluble in alcohol and oils
Record name Dipropyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Dipropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.952
Record name Dipropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6028-61-1
Record name Dipropyl trisulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6028-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-n-propyl trisulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisulfide, dipropyl
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Record name Dipropyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipropyl trisulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.367
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Record name DIPROPYL TRISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4529NM2C1
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Record name Dipropyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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